molecular formula C21H23N3O6 B2867006 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884216-83-5

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2867006
CAS RN: 884216-83-5
M. Wt: 413.43
InChI Key: AFLKMZUHYQJRGU-UHFFFAOYSA-N
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Description

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of closely related heterocyclic compounds have been extensively studied. For example, the crystal structure of a potential active compound similar in structure to the query compound was determined using single crystal X-ray diffraction data, highlighting the importance of such analyses in understanding the molecular geometry and intermolecular interactions of these complex molecules (Ganapathy et al., 2015).

Optical and Photovoltaic Properties

Research into the optical and photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which share a similar heterocyclic framework with the query compound, reveals the potential of these materials in the development of new optoelectronic devices. These studies demonstrate the compounds' polycrystalline nature and their utility in forming thin films with significant photovoltaic properties, indicating their potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Electrocatalytic and Multicomponent Synthesis

The compound and its analogs are also explored for their electrocatalytic and multicomponent synthesis capabilities. For instance, derivatives obtained through electrocatalytic multicomponent transformations highlight the efficiency and versatility of such methods in organic synthesis, opening pathways to synthesize a wide array of heterocyclic compounds with potential application in diverse fields (Vafajoo et al., 2014).

Potential for Corrosion Inhibition

Moreover, synthesized pyrazolopyridine derivatives, including compounds structurally related to the query compound, have been evaluated as potential corrosion inhibitors for mild steel in acidic environments. This application signifies the broader utility of these molecules beyond their chemical and physical properties, demonstrating their potential in industrial applications (Dandia et al., 2013).

properties

IUPAC Name

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-11-7-14-18(21(26)24(11)5-6-25)17(13(10-22)20(23)30-14)12-8-15(27-2)19(29-4)16(9-12)28-3/h7-9,17,25H,5-6,23H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLKMZUHYQJRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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